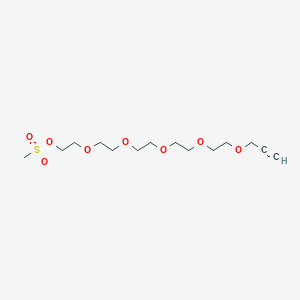

Propargyl-PEG6-Ms

Description

The exact mass of the compound Propargyl-PEG5-Ms is 354.13483896 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZLEBUWOVSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194353 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036204-62-2 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG6-Ms: Structure, Synthesis, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Propargyl-PEG6-Ms, a heterobifunctional linker critical to modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, a detailed synthesis protocol with mechanistic insights, and a practical, step-by-step workflow for its application in advanced bioconjugation strategies.

Introduction to this compound: A Versatile Molecular Bridge

This compound is a polyethylene glycol (PEG) derivative that features two distinct reactive functionalities: a propargyl group and a mesylate group.[1][2] This dual-functionality allows for the sequential and specific linkage of two different molecular entities, making it an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science.

The molecule's architecture is intelligently designed:

-

Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the formation of a stable triazole linkage with an azide-modified molecule.[4]

-

Hexa-ethylene Glycol (PEG6) Spacer: This hydrophilic chain of six repeating ethylene glycol units imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance between the linked moieties, and can improve the pharmacokinetic profile of biotherapeutics by, for example, reducing renal clearance.[4]

-

Mesylate (Ms) Group: A methanesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions.[1][2] This allows for the facile reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form stable covalent bonds.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | Propargyl-PEG6-Mesylate | N/A |

| Molecular Formula | C14H26O8S | [1] |

| Molecular Weight | 354.4 g/mol | [1][5] |

| CAS Number | 1036204-62-2 | [1] |

| Appearance | Colorless to light yellow oil | N/A |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [6] |

| Storage | Store at -20°C for long-term stability | [6] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

This compound is synthesized from its corresponding alcohol precursor, Propargyl-PEG6-OH. The core transformation is the conversion of the terminal hydroxyl group into a mesylate, a superior leaving group. This is achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N).[7]

Reaction Mechanism: Mesylation of Propargyl-PEG6-OH

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mesylation reaction workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the conversion of Propargyl-PEG6-OH to this compound.

Materials:

-

Propargyl-PEG6-OH (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) (1.5 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve Propargyl-PEG6-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Mesylating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution while stirring. A slow addition rate is important to maintain temperature control.

-

Reaction: Allow the reaction to stir at 0 °C for 4 hours. If monitoring by TLC or LC-MS indicates incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.[8]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine (3x). The brine wash helps to remove any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.[7]

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by column chromatography on silica gel.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound is a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[9][10] A common strategy involves a modular approach where the this compound linker is sequentially conjugated to a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI).

PROTAC Synthesis Workflow

The following workflow illustrates the use of this compound to synthesize a PROTAC.

Caption: Modular workflow for PROTAC synthesis using this compound.

Experimental Protocol: PROTAC Synthesis

Part A: Nucleophilic Substitution with E3 Ligase Ligand

This part of the protocol describes the reaction of this compound with an amine-containing E3 ligase ligand.

Materials:

-

This compound (1.0 eq)

-

E3 Ligase Ligand with a primary or secondary amine (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

Procedure:

-

Dissolution: Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.

-

Base Addition: Add DIPEA to the solution.

-

Linker Addition: Add this compound to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by LC-MS.

-

Work-up and Purification: Upon completion, the product can be isolated by aqueous work-up and extraction, followed by purification using column chromatography or preparative HPLC to yield the Propargyl-PEG6-E3_Ligand intermediate.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized intermediate from Part A and an azide-modified POI ligand.

Materials:

-

Propargyl-PEG6-E3_Ligand intermediate (1.0 eq)

-

Azide-modified POI ligand (1.1 eq)

-

Solvent system (e.g., DMSO/water or t-BuOH/water)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

Reactant Preparation: Dissolve the Propargyl-PEG6-E3_Ligand intermediate and the azide-modified POI ligand in the chosen solvent system.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining a stock solution of CuSO₄ and a freshly prepared stock solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Initiation of Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the final PROTAC conjugate can be purified by preparative HPLC or other suitable chromatographic techniques to remove excess reagents and the copper catalyst.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring a propargyl group for click chemistry and a mesylate group for nucleophilic substitution, coupled with a hydrophilic PEG spacer, provides a robust and modular platform for the synthesis of complex biomolecules. The detailed synthetic and application protocols provided in this guide are intended to empower scientists to effectively utilize this powerful tool in their research endeavors, particularly in the rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Propargyl-PEG6-Ms: A Heterobifunctional Linker for Advanced Bioconjugation and Click Chemistry

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propargyl-PEG6-Ms is a sophisticated heterobifunctional chemical tool designed for precision and efficiency in modern bioconjugation and drug development. Its molecular architecture is strategically tripartite, featuring a terminal propargyl group for participation in click chemistry, a hexaethylene glycol (PEG6) spacer to enhance physicochemical properties, and a methanesulfonyl (mesylate) group that serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth exploration of the dual mechanisms of action of this compound. The primary focus is its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of click chemistry, for which a detailed catalytic cycle is presented. Additionally, the utility of the mesylate moiety for sequential or orthogonal conjugation strategies is examined. This whitepaper synthesizes mechanistic theory with practical, field-proven insights, including detailed experimental protocols and data presentation, to empower researchers in the rational design of complex bioconjugates, from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).

Section 1: The Philosophy of Click Chemistry and the Rise of Bifunctional Reagents

The concept of "click chemistry," first fully articulated in 2001, describes a class of chemical reactions that are high-yielding, wide in scope, create only easily removable byproducts, are stereospecific, and simple to perform under benign conditions.[1][2] The goal is to emulate nature's efficiency by using a few reliable reactions to stitch molecules together.[2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4]

As the complexity of therapeutic and diagnostic constructs has grown, so has the demand for more advanced chemical linkers. Simple linkers have given way to heterobifunctional reagents that possess two distinct reactive groups. This allows for multi-step, controlled conjugation strategies. This compound is a prime example of such a reagent, offering researchers two powerful and orthogonal chemical handles on a single, well-behaved molecular scaffold.[5]

Section 2: Molecular Architecture of this compound

The power of this compound lies in the distinct and complementary functions of its three core components.

The Propargyl Group: The Reactive Handle for CuAAC

The terminal alkyne (-C≡CH) of the propargyl group is the key functionality for click chemistry.[6] It is relatively inert in biological systems but reacts with exceptional efficiency and specificity with an azide partner in the presence of a copper(I) catalyst.[7] This reaction forms an aromatic, chemically stable triazole ring, covalently linking the this compound reagent to an azide-modified molecule.[8]

The PEG6 Spacer: The Solubility and Spacing Modulator

The hexaethylene glycol (PEG6) chain is a hydrophilic and flexible spacer.[9] Its inclusion offers several critical advantages in bioconjugation:

-

Enhanced Solubility: The PEG linker significantly increases the aqueous solubility of the reagent and the final conjugate, which is crucial when working with hydrophobic small molecules or in aqueous buffers.[10][11]

-

Mitigated Steric Hindrance: The spacer physically separates the conjugated molecules, providing the necessary distance to prevent steric clashes that could impair the function of either component, such as an antibody's binding to its antigen.[9]

-

Reduced Immunogenicity: PEG chains can create a hydration shell around a molecule, effectively "shielding" it from the immune system and reducing the potential for an immunogenic response.[12]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in vivo.[12]

The Mesylate (Ms) Group: A High-Efficiency Leaving Group

The mesylate group (CH₃SO₂O-) is an excellent leaving group in nucleophilic substitution reactions.[13][14] It is typically formed by reacting a terminal alcohol with methanesulfonyl chloride.[14][15] The stability of the resulting mesylate anion (CH₃SO₃⁻) makes it readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides). This functionality is orthogonal to the alkyne group, meaning it can be reacted selectively without interfering with the click chemistry handle, enabling elegant, multi-step synthetic strategies.[5][16]

Section 3: Mechanism of Action I - The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for the propargyl moiety of this compound is the CuAAC reaction. This transformation represents a massive rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal Huisgen cycloaddition, which requires harsh temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[1] The CuAAC, in contrast, proceeds readily at room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted triazole.[3][]

The Catalytic Cycle

While early proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[18][19] This mechanism provides a more complete explanation for the reaction's remarkable speed and fidelity.[18]

The catalytic cycle can be described in the following steps:

-

Formation of the Copper(I) Acetylide Complex: A terminal alkyne (from this compound) first coordinates to a copper(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation and the formation of a highly nucleophilic copper acetylide intermediate. Evidence suggests this intermediate is a dinuclear complex, which enhances its reactivity.[19]

-

Coordination and Activation of the Azide: The azide-containing molecule then coordinates to the second copper center in the dinuclear complex. This binding activates the azide for nucleophilic attack.

-

Cycloaddition: The activated terminal nitrogen of the azide attacks the internal carbon of the copper acetylide. This is the key bond-forming step, leading to a six-membered copper-containing ring intermediate (a cuprate metallacycle).[]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis (reaction with a proton source, typically from the solvent). This step breaks the copper-carbon bond, forms the stable 1,2,3-triazole ring, and regenerates the active dinuclear copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]

Visualization of the CuAAC Mechanism

Caption: A simplified diagram of the dinuclear Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Section 4: Mechanism of Action II - Nucleophilic Substitution via the Mesylate Group

The second reactive handle of this compound is the mesylate group, which enables conjugation through a different chemical principle: nucleophilic substitution.

Principle of the Leaving Group

The hydroxyl group (-OH) is a poor leaving group in substitution reactions because its conjugate acid (H₂O) has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base.[13] The conversion of an alcohol to a mesylate ester transforms this poor leaving group into an excellent one.[16] The mesylate anion (MsO⁻) is a very weak base because its conjugate acid, methanesulfonic acid, is a strong acid. This thermodynamic stability makes the mesylate group easy to displace.[13][20]

Reaction Pathway (Sₙ2)

The mesylate group on the terminus of the PEG chain is on a primary carbon, making it highly susceptible to attack by nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile (e.g., a thiol from a cysteine residue, an amine from a lysine residue, or an azide) directly attacks the carbon atom bonded to the mesylate, displacing it in a single, concerted step.[16] This process results in the formation of a new covalent bond between the nucleophile and the PEG linker.

Visualization of Sₙ2 Displacement

Caption: General workflow for a nucleophilic substitution (Sₙ2) reaction displacing the mesylate (OMs) leaving group.

Section 5: Experimental Design and Protocols

The dual functionality of this compound allows for its use in a variety of experimental designs. The following protocol outlines a general procedure for a CuAAC reaction, which is the most common application for the propargyl group.

Protocol: General CuAAC Bioconjugation

This protocol describes the conjugation of an azide-functionalized biomolecule (e.g., a protein) with this compound.

Self-Validation and Causality: This protocol incorporates a pre-prepared copper catalyst solution with a stabilizing ligand to prevent copper oxidation and disproportionation, ensuring a consistent and active catalytic species. The use of a reducing agent (sodium ascorbate) maintains the copper in its active Cu(I) oxidation state. Reaction progress is monitored by an appropriate analytical technique to confirm conjugation and determine the optimal reaction time, preventing over-modification or degradation.

Reagents & Materials:

-

Azide-modified biomolecule (e.g., Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Deionized water

Methodology:

-

Reagent Preparation (Causality: Stock solutions allow for precise and reproducible additions):

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use, as ascorbate can oxidize in solution.

-

Prepare a 10 mM copper catalyst premix: Combine equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution (to achieve a 1:5 Cu:ligand ratio). The THPTA ligand stabilizes the Cu(I) ion, preventing its oxidation and improving reaction efficiency in aqueous media.[21]

-

-

Reaction Setup (Causality: The order of addition is critical to prevent precipitation and ensure the catalyst is active):

-

In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., to a final concentration of 1 mg/mL) with the reaction buffer.

-

Add the this compound stock solution to the desired final molar excess (a 10 to 20-fold molar excess over the biomolecule is a common starting point).

-

Add the copper catalyst premix to a final concentration of 1 mM. Gently mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. The final reaction volume should be adjusted with the buffer.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature with gentle shaking or rotation for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-18 hours).

-

-

Monitoring and Quenching:

-

Monitor the reaction progress by an appropriate method, such as LC-MS for small molecules or SDS-PAGE for proteins (which will show a mass shift upon conjugation).

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

-

-

Purification:

-

Remove excess unreacted reagents and the catalyst using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) for proteins or dialysis.

-

Quantitative Data Summary

The following table provides typical parameters for a CuAAC bioconjugation experiment. These values should be optimized for each specific system.

| Parameter | Recommended Range | Rationale |

| Biomolecule Conc. | 1-10 mg/mL | Balances reaction efficiency with solubility and material cost. |

| This compound | 10-50x molar excess | Drives the reaction to completion according to Le Châtelier's principle. |

| Copper(I) Catalyst | 0.1 - 1 mM | Catalytic amount; higher concentrations can lead to protein aggregation or damage. |

| Reducing Agent | 2-5 mM (or 5x Cu conc.) | Ensures the copper remains in the active Cu(I) state throughout the reaction. |

| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive biomolecules to preserve their structure. |

| Reaction Time | 1 - 18 hours | Dependent on temperature, concentration, and reactivity of the substrates. |

| pH | 6.5 - 8.0 | Optimal range for catalyst stability and reactivity while maintaining biomolecule integrity. |

| Expected Yield | >90% (conjugation) | CuAAC is known for its high efficiency and conversion rates.[1] |

Section 6: Conclusion: The Strategic Advantage of this compound

This compound is more than a simple linker; it is a versatile platform for the rational design of complex, multifunctional molecules. By providing two distinct and chemically orthogonal reactive sites—the propargyl group for click chemistry and the mesylate for nucleophilic substitution—it enables researchers to build sophisticated architectures with a high degree of control.[5][7] The integrated PEG6 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates, a critical factor in the development of effective therapeutics and diagnostics.[9] A thorough understanding of its dual mechanisms of action is essential for leveraging its full potential in advancing the frontiers of drug discovery, proteomics, and materials science.

Section 7: References

-

BenchChem. (2025). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benchchem. 18

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. 1

-

BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. 13

-

ADC Review. (2019, April 2). What is Click Chemistry?. 10

-

Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. 3

-

Wikipedia. (n.d.). Mesylate. 14

-

National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. 19

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. 16

-

Schaller, C. P. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. 20

-

Biopharma PEG. (n.d.). Applications of PEG Linkers. 11

-

ChemPep Inc. (n.d.). Overview of PEG Linkers. 12

-

Labinsights. (2023, May 8). Application of PEG In Click Chemistry. 8

-

BenchChem. (2025). The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide. 22

-

Khan Academy. (2013, October 21). Preparation of mesylates and tosylates. YouTube. 15

-

Creative Biolabs. (n.d.). This compound. 5

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. 6

-

BenchChem. (2025). The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. 21

-

BenchChem. (2025). Click chemistry applications of propargyl-PEG linkers. 7

-

BenchChem. (2025). The Strategic Role of Bifunctional PEG Linkers in Advanced Bioconjugation: A Comparative Guide. 23

-

BenchChem. (2025). The Strategic Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide. 9

-

Wikipedia. (n.d.). Click chemistry. 2

-

National Institutes of Health. (n.d.). Click Chemistry and Radiochemistry: An Update. 4

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. benchchem.com [benchchem.com]

- 10. adcreview.com [adcreview.com]

- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 12. chempep.com [chempep.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mesylate - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 18. benchchem.com [benchchem.com]

- 19. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Introduction: Understanding the Role of Propargyl-PEG6-Ms in Modern Bioconjugation

An In-Depth Technical Guide to the Solubility and Stability of Propargyl-PEG6-Ms

This compound is a heterobifunctional linker that has become an invaluable tool in the fields of drug delivery, proteomics, and materials science. Its architecture, comprising a terminal propargyl group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a methanesulfonyl (mesylate) leaving group, offers a versatile platform for covalent conjugation. The propargyl group is a ready handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment to azide-modified molecules.[1][2] Concurrently, the mesylate is an excellent leaving group, susceptible to nucleophilic substitution by thiols, amines, or hydroxyls, providing an alternative conjugation pathway.[3][4][5]

The PEG6 spacer is not merely a linker; it is a critical modulator of physicochemical properties. It imparts significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules, a crucial attribute for many biological applications.[][7] However, the successful application of this linker is fundamentally dependent on its solubility in relevant solvent systems and its chemical integrity under various experimental and storage conditions. This guide provides a detailed examination of the solubility and stability characteristics of this compound, offering field-proven insights to ensure its optimal use in research and development.

Visualizing the Core Structure

A clear understanding of the molecule's structure is essential to interpreting its behavior.

Caption: Chemical structure of this compound.

Part 1: Solubility Characteristics

The solubility of this compound is governed by the amphiphilic nature of its structure. The polyethylene glycol chain is highly polar and capable of hydrogen bonding, driving solubility in aqueous and polar organic solvents.[][8]

Aqueous Solubility

The hydrophilic PEG spacer ensures that this compound is soluble in water and common aqueous buffers (e.g., PBS).[9][10] This is a primary advantage for bioconjugation reactions, which are often performed in physiological conditions. The PEG chain's flexible ether backbone creates a dynamic hydration shell, effectively solubilizing the entire molecule.[]

Organic Solvent Solubility

In addition to its aqueous solubility, this compound dissolves well in a wide range of polar organic solvents. This versatility is crucial for multi-step syntheses where preceding or subsequent molecules may not be water-soluble. PEGs are generally soluble in solvents like DMF, DMSO, dichloromethane, and acetonitrile.[8][11] They are less soluble in less polar solvents like toluene and alcohols, though solubility can often be improved by gentle heating.[9] It is generally insoluble in very nonpolar solvents like diethyl ether and aliphatic hydrocarbons.[9][12]

Quantitative Solubility Data Summary

The following table provides a general guide to the solubility of this compound. Exact values can vary with temperature and purity.

| Solvent | Type | Solubility Profile | Rationale |

| Water & Aqueous Buffers | Polar Protic | High | The hydrophilic PEG chain forms extensive hydrogen bonds with water.[][13] |

| DMSO, DMF | Polar Aprotic | High | These solvents effectively solvate the polar PEG chain.[9] |

| Dichloromethane (DCM) | Polar Aprotic | High | Good solvent for many PEG derivatives.[8] |

| Acetonitrile (ACN) | Polar Aprotic | High | Commonly used in reactions and purification (e.g., HPLC).[11] |

| Methanol, Ethanol | Polar Protic | Moderate | The influence of the less polar alkyl groups can reduce solubility compared to water.[14] |

| Toluene | Nonpolar Aromatic | Low to Moderate | Solubility is limited but can be increased with heat.[9] |

| Diethyl Ether, Hexanes | Nonpolar | Very Low / Insoluble | The high polarity of the PEG chain prevents dissolution in nonpolar solvents.[9][12] |

Experimental Protocol: Solubility Assessment

This workflow outlines a systematic approach to verifying the solubility of this compound in a novel solvent system.

Caption: Workflow for quantitative solubility determination.

Part 2: Stability Profile

The chemical stability of this compound is a multi-faceted issue, with each functional group presenting unique vulnerabilities. Understanding these liabilities is key to preventing degradation during reactions and storage.

Key Stability Factors

Caption: Primary factors influencing the stability of this compound.

pH Stability: The Lability of the Mesylate Ester

The most significant pH-dependent liability of this molecule is the mesylate ester. Sulfonate esters are susceptible to hydrolysis, and the rate is highly dependent on pH.

-

Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated under basic conditions. The mechanism involves nucleophilic attack by hydroxide ions on the sulfur atom, leading to the cleavage of the S-O bond and release of the PEG-alcohol.[15][16][17] This is a critical consideration, as many bioconjugation reactions involving primary amines (e.g., on lysine residues) are performed at a slightly alkaline pH (7.5-9.0) to ensure the amine is deprotonated and nucleophilic. In these cases, the hydrolysis of the mesylate is a competing side reaction that can reduce conjugation efficiency.

-

Acidic Conditions (pH < 5): The mesylate group is also labile in strong acidic conditions, though generally more stable than in strong base. The mechanism can involve protonation of the ester oxygen, making it a better leaving group.[18]

-

Neutral Conditions (pH 6-8): The linker exhibits its best stability. The PEG ether linkages themselves are generally very stable against acid and base hydrolysis under typical experimental conditions.[8][11]

Expert Insight: When performing a conjugation reaction via the mesylate group, it is a balancing act. You need a pH high enough to deprotonate your nucleophile (e.g., a thiol or amine) but low enough to minimize the competing hydrolysis of the mesylate. Running reactions at a precisely controlled pH (e.g., 7.2-7.5 for thiols, 8.0-8.5 for amines) and for the minimum time necessary is crucial for success.

Thermal and Oxidative Stability: The Vulnerability of the PEG Chain

The polyethylene glycol backbone is susceptible to both thermal and oxidative degradation, often in a linked mechanism known as thermo-oxidative degradation.[19][20]

-

Thermal Degradation: In the absence of oxygen, PEG is relatively stable. However, at elevated temperatures (e.g., >70-80°C), random chain scission can occur, leading to lower molecular weight byproducts.[19][20][21] The propargyl group itself can also undergo polymerization at high temperatures.[22][23]

-

Oxidative Degradation: This is the more common pathway for degradation under ambient storage. The process is often initiated by trace metal ions or light, leading to the formation of radicals. These radicals can attack the polyether backbone, resulting in chain cleavage and the formation of various impurities, including aldehydes and formic esters.[19][24][25]

Expert Insight: The hygroscopic nature of PEG linkers can exacerbate degradation.[26] Absorbed water can contain dissolved oxygen and metal ions that catalyze oxidation. Therefore, the most critical aspect of maintaining stability is rigorous protection from atmospheric oxygen and moisture.

Storage and Handling Best Practices

Based on the stability profile, the following protocols are mandatory for maintaining the integrity of this compound.

-

Long-Term Storage (Solid): The compound should be stored as a solid at -20°C or lower.[10][27][28] The vial should be tightly sealed and stored under an inert atmosphere (argon or nitrogen).[29] It is advisable to purchase the material in smaller aliquots to avoid repeatedly opening and closing the main container.

-

Handling: Before opening, always allow the vial to warm to room temperature for at least 60 minutes.[28] This prevents atmospheric moisture from condensing on the cold solid, which can initiate hydrolysis and oxidative degradation.[28] Weigh the desired amount quickly in a dry environment and promptly reseal the vial under an inert atmosphere.

-

Stock Solutions: It is strongly recommended to prepare and use solutions on the same day.[28] If a stock solution must be stored, it should be prepared in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF), aliquoted into single-use vials, blanketed with inert gas, and stored at -80°C for no more than a few weeks.[26][28] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is a self-validating system to understand a molecule's liabilities and to develop stability-indicating analytical methods.[25][30]

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

-

Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Include an unstressed control sample stored at 4°C in the dark.

-

Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 40°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at 40°C for 4 hours. Note the shorter time due to the expected rapid degradation.

-

Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to a sample vial. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Stress (Solution): Incubate a sample vial at 70°C for 48 hours, protected from light.

-

Thermal Stress (Solid): Place a vial of the solid powder in a 70°C oven for 48 hours. After stress, dissolve to the target concentration for analysis.

-

Analysis:

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples (including the control) by a suitable method, such as LC-MS. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for identifying the masses of degradation products.[31]

-

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

-

-

Interpretation:

-

Base Hydrolysis: Expect to see a primary degradant corresponding to the mass of the resulting PEG6-alcohol (loss of the mesylate group).

-

Oxidative/Thermal Stress: Expect to see a series of peaks corresponding to PEG chain cleavage products (e.g., Propargyl-PEG5-OH, Propargyl-PEG4-OH, etc.).

-

Conclusion

This compound is a powerful and versatile chemical tool. Its utility, however, is directly tied to a thorough understanding and respect for its physicochemical properties. Its excellent solubility in both aqueous and polar organic solvents provides significant procedural flexibility. The primary stability concerns are the hydrolytic lability of the mesylate ester, particularly under alkaline conditions, and the thermo-oxidative degradation of the PEG backbone. By implementing rigorous storage and handling protocols—namely, low temperature, inert atmosphere, and protection from moisture—and by carefully controlling reaction pH and duration, researchers can ensure the integrity of this linker and achieve reliable, reproducible results in their conjugation applications.

References

- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. Mesylate - Wikipedia [en.wikipedia.org]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. labinsights.nl [labinsights.nl]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Propargyl-PEG6-acid, 1951438-84-8 | BroadPharm [broadpharm.com]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyethylene glycol derivatives [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]

- 18. On the mechanism of hydrolysis of sulfinate esters: oxygen isotope exchange and theoretical studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. pure.korea.ac.kr [pure.korea.ac.kr]

- 20. conservationphysics.org [conservationphysics.org]

- 21. researchgate.net [researchgate.net]

- 22. rawsource.com [rawsource.com]

- 23. solechem.eu [solechem.eu]

- 24. par.nsf.gov [par.nsf.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. chemscene.com [chemscene.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

Introduction: The Precision of Molecular Engineering

In the intricate landscape of biological research and therapeutic development, the ability to selectively link two or more molecules is paramount. This process, known as bioconjugation, is the cornerstone of numerous applications, from creating targeted antibody-drug conjugates (ADCs) to immobilizing enzymes on biosensors and elucidating complex protein-protein interactions.[1][2] At the heart of this molecular engineering lies a class of versatile reagents: heterobifunctional crosslinkers.[3][4]

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[5][6] This intrinsic asymmetry is their defining advantage, enabling a controlled, sequential conjugation process that minimizes the formation of undesirable homodimers and polymers.[5][7] By allowing for a two-step reaction, researchers can first activate one biomolecule, purify it from excess crosslinker, and then introduce the second biomolecule for the final conjugation step.[8][9] This level of control is crucial for producing well-defined bioconjugates with a specific stoichiometry and spatial orientation, which is essential for their intended function.[3][10]

This guide provides a comprehensive exploration of heterobifunctional crosslinkers, delving into their chemical diversity, reaction mechanisms, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to successfully leverage these powerful tools in their work.

Core Concepts: Anatomy of a Heterobifunctional Crosslinker

A heterobifunctional crosslinker is elegantly designed with three key components: two different reactive groups and a spacer arm that connects them.[11][12] The choice of each component is critical and dictates the crosslinker's utility for a specific application.

-

Reactive Groups: These are the workhorses of the crosslinker, responsible for forming covalent bonds with specific functional groups on the target biomolecules.[13] Common targets include primary amines (-NH2) on lysine residues and the N-terminus of proteins, sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH) on aspartic and glutamic acid residues, and carbonyls (aldehydes or ketones) which can be naturally present or introduced into molecules like glycoproteins.[3][13]

-

Spacer Arm: The spacer arm provides distance between the two conjugated molecules and can be tailored to have specific properties.[14][15] Its length can influence the flexibility and function of the final conjugate, while its chemical composition can impact solubility and biocompatibility.[15][16] Spacer arms can be cleavable, containing bonds that can be broken under specific conditions (e.g., disulfide bonds cleavable by reducing agents), or non-cleavable, forming a permanent link.[17]

Classification of Heterobifunctional Crosslinkers: A Chemist's Palette

The versatility of heterobifunctional crosslinkers stems from the wide array of reactive groups that can be incorporated into their structure. This allows for a tailored approach to bioconjugation, targeting specific functional groups on the biomolecules of interest.[3][11]

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[3][11] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines to form a stable amide bond.[8][18] The other end contains a maleimide group, which specifically targets sulfhydryl groups to form a stable thioether bond.[8][19] This combination is ideal for linking two different proteins through their lysine and cysteine residues, respectively.[11]

Mechanism of NHS-Maleimide Crosslinking:

The conjugation process is a two-step reaction:

-

Amine Reaction (pH 7.2-8.5): The NHS ester reacts with a primary amine on the first protein (Protein 1) via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide.[8][18]

-

Sulfhydryl Reaction (pH 6.5-7.5): After removing the excess crosslinker, the maleimide-activated Protein 1 is introduced to the second protein (Protein 2), which contains a free sulfhydryl group. The sulfhydryl group undergoes a Michael addition reaction with the maleimide double bond, forming a stable thioether linkage.[8][19]

Diagram of NHS-Maleimide Reaction Pathway:

References

- 1. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. susupport.com [susupport.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. scbt.com [scbt.com]

- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 6. Crosslinkers Selection Guide [sigmaaldrich.com]

- 7. korambiotech.com [korambiotech.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Step-by-step synthesis of PROTACs using Propargyl-PEG6-Ms

Application Note & Protocol

Topic: A Modular Approach to PROTAC Synthesis Utilizing Propargyl-PEG6-Ms for Click Chemistry Assembly

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease.[4][5] A PROTAC molecule is comprised of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that covalently connects these two "warhead" and "anchor" moieties.[6][7]

The linker is not a passive spacer; it is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall solubility, cell permeability, and pharmacokinetic properties.[6][8] Among the various linker compositions, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance aqueous solubility and provide synthetic flexibility.[4][9][10]

This guide provides a detailed, step-by-step methodology for the synthesis of PROTACs using This compound (Propargyl-hexaethylene glycol-mesylate) as a key building block. This reagent provides a terminal alkyne handle, setting the stage for a highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry".[11][12][13] This modular strategy allows for the rapid assembly of diverse PROTAC libraries from functionalized intermediates, accelerating the discovery of potent and selective protein degraders.[7][14]

Principle and Mechanism

The PROTAC Catalytic Cycle

PROTACs function catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][15] The process begins when the PROTAC simultaneously binds to the POI and an E3 ligase, forming a productive ternary complex.[15][16] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to surface lysine residues on the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently unfolds and degrades the target protein.[2][17] The PROTAC is then released and can initiate another degradation cycle.[2]

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Streamlined Antibody Functionalization for ADC Development using Propargyl-PEG6-Ms

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells.[1] The linker connecting the antibody and payload is a critical determinant of the ADC's therapeutic index, influencing stability, pharmacokinetics (PK), and drug-release mechanisms.[2] This guide provides a comprehensive protocol for the initial, crucial step in a two-stage ADC construction: the covalent attachment of a Propargyl-PEG6-Ms linker to a monoclonal antibody. This heterobifunctional linker installs a terminal alkyne handle for subsequent, highly specific "click chemistry" conjugation, while the integrated PEG6 spacer enhances solubility and improves the overall pharmacokinetic profile of the conjugate.[3][4] The protocol details the underlying chemical principles, a step-by-step methodology for conjugation and purification, and robust analytical techniques for characterization.

Introduction: The Rationale for a Two-Step Conjugation Strategy

The construction of a well-defined and effective ADC is a multi-faceted challenge.[1] A primary goal is to produce a homogeneous product with a controlled drug-to-antibody ratio (DAR), as this profoundly impacts both efficacy and safety.[5] High drug loading can negatively affect pharmacokinetics, while low loading may reduce potency.[5]

The this compound linker is engineered for a modular, two-step approach that offers superior control over the final ADC product.

-

Propargyl Group: A terminal alkyne that serves as a reactive handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][6] This allows for the specific attachment of an azide-modified cytotoxic payload in a subsequent reaction step.

-

Polyethylene Glycol (PEG) Spacer: The PEG6 moiety is a hydrophilic chain that imparts several advantages. It increases the aqueous solubility of the ADC, mitigating the aggregation often caused by hydrophobic payloads.[7] Furthermore, PEGylation can shield the ADC from proteolytic degradation and reduce immunogenicity, thereby extending its circulation half-life.[7][8]

-

Mesylate (Ms) Group: A methanesulfonyl ester that functions as an amine-reactive group. Mesylate is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines on the antibody surface to form a highly stable sulfonamide bond.[2][3][9]

This strategy first involves the functionalization of the antibody with the linker, followed by purification and characterization. The resulting propargylated antibody intermediate can then be conjugated to any azide-bearing payload, providing significant flexibility in the ADC design process.

Mechanism of Conjugation: Lysine-Directed Sulfonamidation

The primary targets for the this compound linker on an IgG antibody are the primary amine groups (ε-NH₂) of surface-accessible lysine residues.[10] An IgG scaffold contains approximately 80 lysine residues, providing multiple potential sites for conjugation.[11]

The reaction proceeds via a nucleophilic substitution mechanism. For the reaction to occur, the lysine side chain's amine group must be in its unprotonated, nucleophilic state (-NH₂). This is favored in buffers with a pH above the pKa of the lysine ε-amino group (pKa ≈ 10.5), with a practical pH range of 8.0-9.0 providing an optimal balance between amine reactivity and protein stability.[12][13]

The reaction mechanism is as follows:

-

Nucleophilic Attack: The deprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic sulfur atom of the mesylate group.

-

Stable Bond Formation: This attack results in the displacement of the methanesulfonate leaving group and the formation of a highly stable sulfonamide bond, covalently linking the Propargyl-PEG6 moiety to the antibody.

Detailed Experimental Protocols

This section provides a step-by-step guide for the conjugation of this compound to an antibody.

Pre-Conjugation: Material Preparation

Accurate preparation of the antibody and linker is critical for a successful and reproducible conjugation reaction.

A. Antibody Buffer Exchange and Concentration

-

Objective: To transfer the antibody into an amine-free buffer at the optimal pH for conjugation and adjust it to a suitable concentration. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the linker.[14]

-

Protocol:

-

Perform buffer exchange on the stock antibody solution into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) using a desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280). Use the antibody-specific extinction coefficient for an accurate measurement.

-

Adjust the final antibody concentration to 5-10 mg/mL with conjugation buffer.

-

B. Linker Stock Solution Preparation

-

Objective: To prepare a concentrated stock solution of the this compound linker. NHS esters and related reactive esters are moisture-sensitive; similar precautions should be taken with mesylate esters.[13]

-

Protocol:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the linker in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution. The stock solution should be used immediately.

-

Conjugation Reaction

-

Objective: To covalently attach the this compound linker to the antibody. The molar excess of the linker is a key parameter for controlling the average number of linkers conjugated per antibody.

| Parameter | Recommended Value | Rationale |

| Antibody Concentration | 5-10 mg/mL | Promotes efficient reaction kinetics while minimizing aggregation. |

| Reaction Buffer | 100 mM Sodium Phosphate, pH 8.5 | Amine-free buffer at a pH that favors deprotonation of lysine amines.[12] |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This range is a starting point. A lower ratio yields a lower degree of labeling, while a higher ratio increases it. This must be optimized empirically. |

| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |

| Reaction Time | 1-2 hours | Sufficient time for conjugation. Longer times may increase hydrolysis of the linker. |

| Mixing | Gentle, continuous mixing | Ensures a homogenous reaction. Avoid vigorous vortexing to prevent protein denaturation. |

-

Protocol:

-

Place the prepared antibody solution (from 3.1.A) in a suitable reaction vessel (e.g., a microcentrifuge tube).

-

Calculate the required volume of the 10 mM linker stock solution to achieve the desired molar excess.

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO or DMF should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle end-over-end mixing.

-

Purification of the Propargylated Antibody

-

Objective: To remove unreacted linker and reaction byproducts (e.g., hydrolyzed linker) from the conjugated antibody. Size Exclusion Chromatography (SEC) is the preferred method as it separates molecules based on size.[15]

-

Protocol:

-

Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Load the entire conjugation reaction mixture onto the equilibrated SEC column.

-

Elute the protein with the storage buffer. The antibody conjugate will elute first in the void volume, while the smaller, unreacted linker molecules will be retained and elute later.

-

Collect the fractions corresponding to the protein peak, identified by monitoring absorbance at 280 nm.

-

Pool the relevant fractions and determine the final concentration of the purified propargylated antibody.

-

Characterization of the Propargylated Antibody

Thorough characterization is essential to confirm successful conjugation and to determine the average number of linkers per antibody, a critical quality attribute (CQA).[1]

Determination of Linker-to-Antibody Ratio (LAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs and their intermediates.[7][13] The conjugation of the Propargyl-PEG6 linker increases the overall hydrophobicity of the antibody. HIC can separate species based on the number of linkers attached.

-

Principle: The antibody conjugate is loaded onto a HIC column in a high-salt buffer, promoting hydrophobic interactions between the conjugate and the stationary phase. A decreasing salt gradient is then used for elution; species with a higher number of conjugated linkers (and thus higher hydrophobicity) will elute later (at lower salt concentrations).

-

Method Outline:

-

Inject the purified propargylated antibody onto a HIC column (e.g., Butyl-NPR).

-

Elute using a linear gradient from a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

-

The resulting chromatogram will show a series of peaks. The first peak corresponds to unconjugated antibody (LAR=0), with subsequent peaks representing antibodies with increasing numbers of linkers (LAR=1, 2, 3, etc.).[13]

-

The average LAR can be calculated by the weighted average of the peak areas, using the formula: Average LAR = Σ (% Peak Area of Species * Number of Linkers on Species) / 100

-

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass of the antibody conjugate, confirming the covalent attachment of the linker and providing a precise distribution of species.[16] Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is commonly used for intact protein analysis. The mass of each LAR species will increase by the mass of the Propargyl-PEG6-NH-SO₂- moiety.

Subsequent Payload Conjugation via Click Chemistry

The purified propargylated antibody is now ready for the second stage: conjugation to an azide-functionalized payload via CuAAC. This reaction is highly specific and efficient, forming a stable triazole linkage.

-

Brief Protocol Outline:

-

In a reaction tube, combine the propargylated antibody with a molar excess of the azide-payload.

-

Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand (e.g., THPTA) is used to stabilize the Cu(I) and improve reaction efficiency.[9]

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final ADC product using chromatography (SEC or HIC) to remove excess payload and catalyst components.[15]

-

Conclusion

The protocol described provides a robust and reproducible method for the initial functionalization of a monoclonal antibody with the this compound linker. This approach leverages the stable chemistry of sulfonamide bond formation with the strategic advantages of a PEG spacer and a bio-orthogonal propargyl handle. Careful control of reaction parameters and diligent purification and characterization of the intermediate are paramount to the successful development of a homogeneous and effective Antibody-Drug Conjugate.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Khan Academy [khanacademy.org]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Propargyl-PEG6-acid - Creative Biolabs [creative-biolabs.com]

- 5. Revisited Mechanism of Reaction between a Model Lysine Amino Acid Side Chain and 4-Hydroxynonenal in Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 15. Propargyl-PEG6-acid, 1951438-84-8 | BroadPharm [broadpharm.com]

- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiol-Reactive Conjugation Using Propargyl-PEG6-Mesylate on Cysteine Residues

Authored by: Senior Application Scientist

Introduction: Precision Engineering of Bioconjugates through Cysteine Chemistry

The covalent modification of proteins to create advanced therapeutics, diagnostics, and research tools is a cornerstone of modern biotechnology. Among the canonical amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for precise, site-specific bioconjugation.[1] The relatively low abundance of free cysteine residues on protein surfaces and the high nucleophilicity of the thiolate anion (R-S⁻) allow for highly selective chemical modifications.[1][2] This application note provides a comprehensive guide to the use of Propargyl-PEG6-Ms, a heterobifunctional linker, for the selective PEGylation of cysteine residues. This reagent combines a thiol-reactive mesylate group with a terminal propargyl group, enabling subsequent "click" chemistry reactions. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for researchers in drug development and proteomics.[3]

The Chemistry of Thiol-Reactive Conjugation: A Mechanistic Overview

The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution reaction (Sɴ2). The deprotonated thiol group of the cysteine, the thiolate anion, acts as the nucleophile, attacking the electrophilic carbon atom bearing the mesylate leaving group. This results in the formation of a stable thioether bond, covalently linking the Propargyl-PEG6 moiety to the protein.[4]

Key Reaction Parameters:

-

pH: The pH of the reaction buffer is a critical parameter. The pKa of the cysteine thiol group is approximately 8.5.[1] To ensure a sufficient concentration of the reactive thiolate anion, the reaction is typically carried out at a pH between 7.0 and 8.5. However, at higher pH values, the risk of side reactions, such as hydrolysis of the mesylate and reaction with other nucleophilic residues (e.g., lysine), increases.[2]

-

Reducing Agents: Cysteine residues on proteins can exist as disulfide bonds. To make them available for conjugation, a reduction step is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is selective for disulfide bonds and does not interfere with subsequent thiol-reactive chemistries.[5]

-

Stoichiometry: The molar ratio of the this compound reagent to the protein will influence the degree of labeling. Optimization of this ratio is crucial to achieve the desired level of conjugation without causing protein precipitation or loss of activity.

Diagram of the Conjugation Reaction

Caption: Covalent modification of a cysteine residue with this compound.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a cysteine-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

Objective: To reduce disulfide bonds and expose free thiol groups for conjugation.

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Degassed reaction buffer (e.g., PBS, pH 7.2-7.5, containing 1 mM EDTA)

-

Desalting column

Procedure:

-

Prepare a stock solution of TCEP (e.g., 100 mM) in degassed water.

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

-

Add TCEP to the protein solution to a final concentration of 1-5 mM.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Remove excess TCEP using a desalting column, exchanging the protein into the degassed reaction buffer.

-

Determine the concentration of the reduced protein using a standard protein assay.

Protocol 2: Conjugation of this compound to Reduced Protein

Objective: To covalently attach the this compound linker to the free thiol groups of the protein.

Materials:

-

Reduced protein solution from Protocol 1

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M N-acetylcysteine or 1 M 2-mercaptoethanol)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Add the desired molar excess of the this compound stock solution to the reduced protein solution. A typical starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

-

Remove unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.

-

Store the resulting conjugate at 4°C or -80°C for long-term storage.

Workflow for Thiol-Reactive Conjugation

Caption: Step-by-step workflow for the conjugation of this compound to a protein.

Characterization of the Conjugate

Thorough characterization of the conjugate is essential to ensure the success of the conjugation reaction and the quality of the final product.

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A shift in the band of the conjugated protein compared to the unconjugated protein. The size of the shift corresponds to the mass of the attached PEG linker. |

| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the precise mass of the conjugate and the degree of labeling (number of PEG chains per protein). | A mass spectrum showing peaks corresponding to the unconjugated protein and the protein conjugated with one or more PEG chains. |

| UV-Vis Spectroscopy | To determine the protein concentration. | Accurate determination of the protein concentration is necessary for calculating the degree of labeling. |

| Functional Assays | To assess the biological activity of the protein after conjugation. | The conjugate should retain a significant level of its biological activity. |

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Ensure the use of degassed buffers to prevent re-oxidation. |

| Insufficient molar excess of the this compound reagent. | Increase the molar ratio of the reagent to the protein. | |

| Hydrolysis of the mesylate group. | Ensure the pH of the reaction buffer is within the optimal range (7.0-8.0). Prepare the reagent stock solution in anhydrous DMSO. | |

| Protein Precipitation | High degree of labeling leading to insolubility. | Reduce the molar excess of the this compound reagent. Perform the reaction at a lower protein concentration. |

| Protein instability under the reaction conditions. | Optimize the reaction buffer, pH, and temperature. | |

| Loss of Biological Activity | Conjugation at a functionally important cysteine residue. | If possible, use site-directed mutagenesis to introduce a cysteine at a less critical position.[6] |

| Denaturation of the protein during the reaction. | Perform the reaction at a lower temperature (e.g., 4°C). |

Conclusion

The use of this compound for the modification of cysteine residues provides a robust and versatile method for the creation of well-defined bioconjugates. The stable thioether linkage and the presence of a terminal propargyl group for subsequent click chemistry reactions make this approach highly valuable for a wide range of applications in drug delivery, diagnostics, and fundamental research. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can harness the power of thiol-reactive chemistry to advance their scientific goals.

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Site-Specific Peptide Modification with Propargyl-PEG6-Ms for Advanced Bioconjugation

Authored by: Your Senior Application Scientist

Abstract